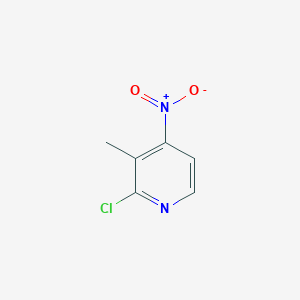

2-Chloro-3-methyl-4-nitropyridine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-3-methyl-4-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-4-5(9(10)11)2-3-8-6(4)7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADFBXPNLFABBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801299612 | |

| Record name | 2-Chloro-3-methyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79055-56-4 | |

| Record name | 2-Chloro-3-methyl-4-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79055-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-methyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3 Methyl 4 Nitropyridine

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, offers significant insights into the molecular vibrations and functional groups present in 2-Chloro-3-methyl-4-nitropyridine. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Experimental FTIR analysis of this compound has been conducted to identify its characteristic vibrational modes. nih.gov Quantum chemical calculations, often employing methods like B3LYP and B3PW91 with basis sets such as 6-311++G** and cc-pVTZ, are used to complement the experimental data and provide a more detailed assignment of the observed spectral bands. nih.gov These computational approaches help in understanding the molecule's electronic properties, including the distribution of electron density and the sites of chemical reactivity. nih.gov

The FTIR spectrum is characterized by vibrations associated with the pyridine (B92270) ring, as well as the chloro, methyl, and nitro functional groups. The presence of these substituents on the pyridine ring influences the electronic and steric properties of the molecule, which in turn affects its vibrational frequencies. For instance, the electron-withdrawing nature of the nitro group and the chlorine atom, combined with the electron-donating methyl group, creates a unique electronic environment that is reflected in the infrared spectrum.

Interactive FTIR Data Table for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Assignment |

| NO₂ Asymmetric Stretch | Data not available | Calculated value | Stretching of the N=O bonds |

| NO₂ Symmetric Stretch | Data not available | Calculated value | Symmetrical stretching of the N=O bonds |

| C-H Stretch (Aromatic) | Data not available | Calculated value | Stretching of C-H bonds in the pyridine ring |

| C-H Stretch (Methyl) | Data not available | Calculated value | Stretching of C-H bonds in the methyl group |

| C-N Stretch | Data not available | Calculated value | Stretching of the carbon-nitrogen bond |

| C-Cl Stretch | Data not available | Calculated value | Stretching of the carbon-chlorine bond |

Note: Specific experimental and theoretical frequency values from the primary literature are required to populate this table fully.

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

Complementing FTIR, FT-Raman spectroscopy has also been employed in the structural analysis of this compound. nih.gov This technique is particularly useful for observing vibrations that are weak or absent in the FTIR spectrum. Similar to FTIR studies, computational methods are integral to the interpretation of FT-Raman spectra, aiding in the precise assignment of vibrational bands. nih.gov The combination of both FTIR and FT-Raman provides a more complete picture of the vibrational landscape of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of a related compound, 2-chloro-3-methyl-5-nitropyridine, shows distinct signals for the protons on the pyridine ring and the methyl group. chemicalbook.com For this compound, one would expect to see signals corresponding to the two aromatic protons and the three protons of the methyl group. The chemical shifts of these protons are influenced by the electronic environment created by the chloro and nitro substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For this compound, six distinct signals would be anticipated, corresponding to the five carbon atoms of the pyridine ring and the one carbon atom of the methyl group. The chemical shifts of these carbons are significantly affected by the attached functional groups. Quaternary carbons, such as the one bonded to the chlorine atom and the one bonded to the nitro group, often exhibit weaker signals in ¹³C NMR spectra. youtube.com

Interactive NMR Data Table for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| C2 | - | Predicted value | Singlet | - |

| C3 | - | Predicted value | Singlet | - |

| C4 | - | Predicted value | Singlet | - |

| C5 | Predicted value | Predicted value | Doublet | Predicted value |

| C6 | Predicted value | Predicted value | Doublet | Predicted value |

| CH₃ | Predicted value | Predicted value | Singlet | - |

Note: Specific experimental chemical shift and coupling constant values from dedicated NMR studies on this compound are needed to complete this table.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of this compound. The molecular weight of this compound is 172.57 g/mol . sigmaaldrich.com In a mass spectrometer, the molecule is ionized and then fragmented. The resulting mass-to-charge ratio of the parent ion and its fragments provides a unique fingerprint that confirms the compound's identity. Analysis of the fragmentation pattern can also offer insights into the molecule's structure and the relative stability of its different bonds. For instance, common fragmentation pathways could involve the loss of the nitro group, the chlorine atom, or the methyl group.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate and identify the components of a mixture. youtube.com In the context of this compound, GC separates the compound from any impurities or starting materials, and the mass spectrometer then provides information about its molecular weight and fragmentation pattern. youtube.com

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (172.57 g/mol ). nih.gov The fragmentation of this molecular ion is influenced by the substituents on the pyridine ring. Common fragmentation pathways for similar aromatic nitro compounds involve the loss of the nitro group (NO₂) or a neutral nitric oxide (NO) molecule, followed by the elimination of a chlorine atom or the methyl group. The relative abundance of these fragment ions in the mass spectrum provides a unique fingerprint for the compound, aiding in its unambiguous identification.

Table 1: Predicted Major Fragment Ions in the GC-MS of this compound

| m/z (mass-to-charge ratio) | Predicted Fragment | Predicted Neutral Loss |

| 172/174 | [C₆H₅ClN₂O₂]⁺ (Molecular Ion) | - |

| 157/159 | [C₅H₅ClN]⁺ | -CH₃, -NO₂ |

| 142/144 | [C₆H₅ClN]⁺ | -NO |

| 126 | [C₆H₅N₂O₂]⁺ | -Cl |

| 111 | [C₅H₅N]⁺ | -Cl, -CH₃ |

Note: The presence of chlorine results in isotopic peaks (M and M+2) with a characteristic intensity ratio of approximately 3:1.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique to GC-MS, particularly useful for compounds that are not easily volatilized. mdpi.com For this compound, LC-MS can be employed for its analysis in complex matrices or for monitoring its synthesis. google.com

In a typical LC-MS setup, a reversed-phase column would be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. rsc.org The mass spectrometer, often a triple quadrupole or an ion trap, would be operated in a positive ion mode, likely using electrospray ionization (ESI). mdpi.com The resulting mass spectrum would show the protonated molecule [M+H]⁺, and by applying fragmentation in the mass spectrometer (MS/MS), characteristic daughter ions can be generated for selective and sensitive quantification. mdpi.com

Table 2: Typical LC-MS Parameters for the Analysis of Pyridine Derivatives

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Parent Ion (Q1) | m/z 173 |

| Daughter Ion (Q3) | Dependent on fragmentation studies |

X-ray Crystallography for Solid-State Structure Determination

Analysis of Bond Lengths and Angles

The bond lengths and angles within the this compound molecule are expected to be influenced by the electronic effects of the substituents. The C-Cl bond length is anticipated to be around 1.73 Å. The C-N bond connecting the nitro group to the pyridine ring is expected to have a length of approximately 1.47 Å. The bond lengths within the pyridine ring will likely show some deviation from a perfect hexagon due to the presence of the electron-withdrawing chloro and nitro groups and the electron-donating methyl group. For instance, in 1-chloro-2-methyl-4-nitrobenzene, the nitro group is slightly inclined with respect to the ring plane. mdpi.com A similar slight twist of the nitro group relative to the pyridine ring is expected in this compound to minimize steric hindrance with the adjacent methyl group. nih.gov

Table 3: Predicted Bond Lengths and Angles for this compound

| Bond | Predicted Length (Å) | Angle | **Predicted Angle (°) ** |

| C(2)-Cl | ~1.73 | Cl-C(2)-C(3) | ~118-122 |

| C(3)-CH₃ | ~1.51 | C(2)-C(3)-C(4) | ~118-122 |

| C(4)-NO₂ | ~1.47 | C(3)-C(4)-N(O₂) | ~117-121 |

| N-O (nitro) | ~1.22 | O-N-O | ~123-127 |

Conformational Analysis and Molecular Packing

The conformation of this compound is largely dictated by the orientation of the nitro group relative to the pyridine ring. To alleviate steric strain between the nitro group and the adjacent methyl group at position 3, the nitro group is expected to be twisted out of the plane of the pyridine ring. nih.gov In the crystal lattice, the molecules are likely to be arranged in a way that maximizes intermolecular interactions. These interactions could include C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the pyridine rings of adjacent molecules. nih.govmdpi.com These non-covalent interactions play a crucial role in stabilizing the crystal structure. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* and n-π* electronic transitions. The pyridine ring itself has characteristic absorptions in the ultraviolet region. The presence of the nitro group, a strong chromophore, will likely result in a shift of these absorption bands to longer wavelengths (a bathochromic shift). The exact position and intensity of these bands are solvent-dependent. A typical UV-Vis spectrum would likely show strong absorptions below 300 nm, characteristic of substituted pyridines.

Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Predicted λmax (nm) | Description |

| π → π | ~250-280 | High-intensity band associated with the aromatic system. |

| n → π | ~300-340 | Lower intensity band, often appearing as a shoulder, arising from the non-bonding electrons of the nitro group and nitrogen atom of the pyridine ring. |

Fluorescence Spectroscopy

The fluorescence properties of this compound are not extensively documented in dedicated studies of the compound itself. However, the analysis of related substituted nitropyridine derivatives provides significant insights into the potential fluorescent behavior of this molecule. The presence and nature of substituents on the pyridine ring, such as the chloro, methyl, and nitro groups in this compound, are known to play a crucial role in determining the photophysical characteristics of these compounds.

Research into the functionalization of 2-R-3-nitropyridines has revealed that these compounds can serve as precursors to novel fluorescent molecules. nih.gov The synthesis of various 2-methyl- and 2-arylvinyl-3-nitropyridines has demonstrated that their photophysical properties can be tuned, often resulting in compounds with large Stokes shifts. nih.gov The Stokes shift, which is the difference between the maxima of the absorption and emission spectra, is a key characteristic of fluorescent molecules.

The electronic properties of the substituents are a major factor influencing fluorescence. For instance, in a study of dinitro compounds, the introduction of a strong electron-releasing group like dimethylamine (B145610) led to a significant red shift in the absorption maximum compared to a compound with an electron-withdrawing chlorine atom. nih.gov In the case of this compound, the interplay between the electron-donating methyl group and the electron-withdrawing chloro and nitro groups will dictate its specific absorption and emission characteristics.

Furthermore, studies on other classes of fluorophores, such as BODIPY dyes, have shown that nitro-substitution can dramatically influence spectroscopic properties. The introduction of a nitro group can lead to blue shifts in absorption and emission bands, a decrease in molar absorptivity, and an increase in the Stokes shift. nih.gov The fluorescence of such nitro-substituted compounds is also highly dependent on the polarity of the solvent, with fluorescence often being quenched in polar organic solvents. nih.gov

While specific experimental data for this compound is not available, the table below summarizes the photophysical properties of some related nitropyridine derivatives, illustrating the range of observed characteristics.

| Compound | Absorption Maximum (λ_abs, nm) | Solvent | Reference |

| Dinitro compound with Me₂N group | ~500 | Not Specified | nih.gov |

| Dinitro compound with Cl atom | ~359 | Not Specified | nih.gov |

Table 1. Photophysical properties of selected substituted nitropyridine derivatives.

The data on related compounds suggest that this compound likely possesses fluorescence properties that are sensitive to its substitution pattern and solvent environment. The presence of the nitro group may lead to a complex photophysical behavior, potentially including solvent-dependent fluorescence quenching and a notable Stokes shift. Detailed experimental investigation would be necessary to fully elucidate the specific excitation and emission spectra, quantum yield, and fluorescence lifetime of this compound.

Computational Chemistry and Theoretical Investigations of 2 Chloro 3 Methyl 4 Nitropyridine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the geometric, energetic, and spectroscopic properties of a molecule.

Electronic Structure Analysis

The analysis of the electronic structure provides deep insights into the bonding, charge distribution, and reactivity of a molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful computational tool for investigating the electronic excited states of molecules. This method, an extension of the ground-state Density Functional Theory (DFT), allows for the calculation of electronic transition energies, which correspond to the absorption of light by a molecule, and other excited-state properties. For a molecule like 2-Chloro-3-methyl-4-nitropyridine, a TD-DFT analysis would be crucial in understanding its photophysical behavior.

A typical TD-DFT study would predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of vertical electronic transitions from the ground state to various excited states. The results would include the excitation energies (often expressed in electron volts, eV), the corresponding wavelengths (in nanometers, nm), and the oscillator strengths, which indicate the intensity of the absorption bands. These theoretical predictions are invaluable for interpreting experimental spectroscopic data.

Furthermore, TD-DFT can be employed to analyze the nature of these electronic transitions by examining the molecular orbitals involved. For this compound, this would likely involve transitions between π and π* orbitals of the pyridine (B92270) ring, as well as contributions from the nitro and chloro substituents. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is central to understanding the electronic properties and reactivity of the molecule.

Conformational Landscape Exploration and Energetic Considerations

The three-dimensional structure of a molecule is fundamental to its reactivity and physical properties. For this compound, the presence of a methyl group and a nitro group adjacent to the chlorine atom on the pyridine ring suggests the possibility of different spatial arrangements, or conformations, due to rotation around single bonds. A computational exploration of the conformational landscape is therefore essential to identify the most stable conformers.

Such an investigation would typically involve a potential energy surface (PES) scan, where the dihedral angles of the substituents are systematically varied, and the energy of the molecule is calculated at each step. This process helps in locating the energy minima corresponding to stable conformers. Quantum chemical calculations, often using DFT methods, are performed to optimize the geometry of each identified conformer and to calculate their relative energies.

For instance, in a study of the related isomer, 2-chloro-4-methyl-3-nitropyridine (B135334), conformational analysis was carried out to determine the most stable arrangement of the substituents. A similar approach for this compound would likely focus on the rotational barrier of the methyl and nitro groups. The relative energies of the different conformers would be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution.

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools for predicting the reactivity of a molecule and for elucidating potential reaction mechanisms. For this compound, several computational approaches can be used to understand its chemical behavior.

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the HOMO and LUMO are key indicators of a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A small HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP surface would likely show negative potential around the nitro group and the nitrogen atom of the pyridine ring, indicating sites susceptible to electrophilic attack. Conversely, positive potential regions would indicate sites prone to nucleophilic attack.

Reaction Pathway Modeling: To investigate specific reactions, such as nucleophilic aromatic substitution at the chloro-position, computational methods can be used to model the entire reaction pathway. This involves locating the transition state structure and calculating the activation energy barrier. Such calculations provide valuable insights into the feasibility and kinetics of a proposed reaction.

Spectroscopic Property Simulations and Experimental Validation

A crucial aspect of computational chemistry is its ability to simulate various types of spectra, which can then be compared with experimental data for validation. For this compound, the simulation of vibrational and NMR spectra would be particularly informative.

Vibrational Spectroscopy: The simulation of infrared (IR) and Raman spectra is a common application of DFT calculations. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This theoretical spectrum can be compared with experimental Fourier-transform infrared (FTIR) and FT-Raman spectra to aid in the assignment of the observed vibrational modes to specific molecular motions, such as stretching and bending of bonds. For example, a comparative study on 2-chloro-4-methyl-3-nitropyridine utilized DFT calculations to analyze its vibrational spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can also be predicted using computational methods, most notably the Gauge-Including Atomic Orbital (GIAO) method. These calculated chemical shifts, when compared to experimental data, can help in the structural elucidation of the molecule and in confirming the assignments of the observed resonances.

The table below illustrates the kind of data that would be generated from a computational study on the vibrational frequencies of a molecule like this compound, with data for the related isomer 2-chloro-4-methyl-3-nitropyridine provided for illustrative purposes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| C-H stretch (methyl) | 3050 | 3055 | Asymmetric stretching |

| C-H stretch (ring) | 3030 | 3033 | Symmetric stretching |

| C=N stretch (ring) | 1600 | 1605 | Ring stretching |

| NO₂ stretch | 1520 | 1525 | Asymmetric stretching |

| C-Cl stretch | 750 | 755 | Stretching vibration |

| Note: The data in this table is illustrative and based on typical values for similar compounds. It does not represent actual calculated or experimental data for this compound. |

Applications of 2 Chloro 3 Methyl 4 Nitropyridine As a Key Chemical Intermediate

Utility in Agrochemical Development

The pyridine (B92270) ring is a common scaffold in a variety of agrochemicals due to its favorable biological and physical properties. 2-Chloro-3-methyl-4-nitropyridine serves as a valuable intermediate in the creation of new herbicides and insecticides.

Development of Herbicides

Nitropyridine derivatives are precursors to various herbicides. nih.gov For example, certain protoporphyrinogen (B1215707) oxidase (PPO) inhibitor herbicides, a class of chemicals that are effective against broadleaf weeds, contain substituted chloro- and nitro-aromatic moieties. google.com Although specific herbicides derived directly from this compound are not detailed in the provided sources, its structure is analogous to fragments found in known herbicidal compounds. The combination of the pyridine core with chloro, methyl, and nitro substituents offers a platform for developing new active ingredients that could potentially target key enzymes in weeds.

Formulation of Insecticides

Substituted 2-chloropyridine (B119429) derivatives are known intermediates for the synthesis of insecticidal compounds. googleapis.com A notable class of insecticides derived from such precursors are the nitromethylene derivatives. googleapis.com The reactivity of the chlorine atom in the 2-position of the pyridine ring allows for its displacement by various nucleophiles, which is a key step in the synthesis of these insecticides. The other substituents on the ring, such as the methyl and nitro groups in this compound, can be used to fine-tune the biological activity, selectivity, and physical properties of the final insecticidal product.

Applications in Material Science and Specialty Chemicals

The electronic properties of this compound make it an interesting building block for new materials and specialty chemicals. nih.gov

Nitropyridine derivatives are recognized for their potential in creating efficient organic optical materials. nih.gov The presence of both an electron-donating group (the methyl group) and electron-withdrawing groups (the nitro group and the chlorine atom) on the pyridine ring can lead to significant intramolecular charge transfer, a key property for second-order nonlinear optical (NLO) materials. These materials have applications in telecommunications, optical computing, and other photonic technologies.

Furthermore, this compound serves as a reactive intermediate in the synthesis of specialty dyes. The chromophoric nitro-pyridine system can be modified through reactions at the chloro and nitro positions to produce a wide range of colors. The versatility of its chemical transformations allows for the creation of dyes with tailored properties for various applications, including textiles, printing, and imaging.

Development of Specialty Polymers and Coatings

This compound is incorporated into the development of specialty polymers and coatings. The reactivity of the chloro and nitro groups on the pyridine ring allows it to be integrated into polymer backbones or used as a modifying agent to impart specific properties to the final material. These properties can include enhanced thermal stability, altered electronic characteristics, or specific surface functionalities. The compound's ability to participate in various coupling and substitution reactions makes it a versatile ingredient for creating high-performance polymers designed for specialized industrial or technological uses.

Synthesis of Non-Linear Optical Materials

Nitropyridine derivatives are recognized as a class of organic materials with significant potential for non-linear optical (NLO) applications. ibm.comnih.gov Organic NLO materials are of great interest because their delocalized π-electron systems can lead to efficient NLO properties and rapid response times, which are crucial for technologies like optical communications. tcichemicals.com While research on this compound itself is specific, the broader class of nitropyridines and related nitroaromatic compounds are well-studied NLO candidates. ibm.comjhuapl.edu

Research has demonstrated the synthesis of NLO materials from structurally similar building blocks. For example, the organic NLO material 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (B1203000) (AMPCNB) is synthesized from 2-amino-4-methyl pyridine and 2-chloro 4-nitro benzoic acid, highlighting the utility of the chloro-nitro-aromatic structure in creating materials with NLO properties. scirp.org The combination of an electron-donating group (methyl) and electron-withdrawing groups (nitro, chloro) on the pyridine ring of this compound makes it a promising precursor for new NLO materials. These materials are essential for developing devices that can perform functions like converting the wavelength of light or amplifying optical signals. tcichemicals.com

Function as a Reagent in Analytical Chemistry

In the field of analytical chemistry, this compound functions as a reagent in various methods designed to detect and quantify other chemical substances. Its reactivity allows it to be used in derivatization reactions, where it selectively reacts with a target analyte to form a new compound that is more easily detected or measured, for instance, by spectroscopic or chromatographic techniques. This application is particularly important in industrial quality control processes, where it helps ensure the purity and efficacy of chemical products. Related pyridine derivatives are also used directly as analytical testing reagents. guidechem.com

Broader Significance as a Versatile Building Block in Synthetic Organic Chemistry

The most significant role of this compound is as a versatile building block in synthetic organic chemistry. It is considered a key intermediate due to its reactive functional groups, which can be selectively modified to construct more complex molecules. innospk.com The presence of the chlorine atom allows for nucleophilic substitution reactions, while the nitro group can be reduced to an amino group, opening up further synthetic pathways.

This versatility makes it a valuable precursor in the synthesis of a wide range of products, including:

Pharmaceuticals : It serves as an intermediate in the creation of various active pharmaceutical ingredients (APIs). innospk.com For instance, it is a precursor for cyclopropyldipyridodiazepinone derivatives that function as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for antiviral therapies. chemicalbook.com

Agrochemicals : The compound is used in the development of pesticides and herbicides. innospk.com

Complex Heterocyclic Systems : As a 2-halopyridine compound, it is an important intermediate for synthesizing dyes and other functional materials. guidechem.com The compound can be converted into other useful intermediates, such as 2-chloro-3-aminopyridine, which is a precursor for drugs and other biologically active molecules. guidechem.com

The strategic placement of its substituents makes this compound a readily available and convenient precursor for a diverse array of mono- and polynuclear heterocyclic systems with potential biological activities. nih.govnih.gov

Future Directions and Emerging Research Avenues for 2 Chloro 3 Methyl 4 Nitropyridine

Development of Novel and More Sustainable Synthetic Routes

The traditional synthesis of 2-chloro-3-methyl-4-nitropyridine and related pyridines often relies on multi-step processes that may involve harsh reagents and generate significant waste. The future of its production will undoubtedly be steered by the principles of green chemistry, emphasizing the development of more efficient and environmentally benign synthetic methodologies.

One of the most promising avenues is the exploration of biocatalysis . The use of whole-cell biocatalysts or isolated enzymes offers a sustainable alternative to conventional organic synthesis. rsc.orgrsc.org For instance, research into recombinant microbial cells for the one-pot synthesis of pyridine (B92270) derivatives from readily available precursors like 2,6-lutidine has shown significant promise, achieving high product titers and space-time yields while eliminating the need for strong oxidizing and reducing agents. rsc.orgrsc.org Future research could focus on engineering specific enzymes for the selective nitration and chlorination of a 3-methylpyridine (B133936) precursor, potentially leading to a one-pot, environmentally friendly synthesis of the target molecule.

Furthermore, the utilization of renewable feedstocks is a key aspect of sustainable synthesis. acsgcipr.org Researchers are investigating the thermo-catalytic conversion of biomass-derived materials, such as glycerol (B35011) and waste polylactic acid, in the presence of ammonia (B1221849) over zeolite catalysts to produce pyridines. acsgcipr.orgrsc.org While currently producing mixtures of pyridines, future advancements in catalyst design could enable the selective synthesis of specific isomers, including the 3-methylpyridine core of our target compound. acsgcipr.orgrsc.org

The adoption of green chemistry tools , such as microwave-assisted synthesis, is also set to become more prevalent. acs.orgnih.gov Microwave irradiation can significantly reduce reaction times, improve yields, and often allows for the use of more environmentally friendly solvents like ethanol. acs.orgnih.gov The development of microwave-assisted protocols for the nitration and chlorination steps in the synthesis of this compound could lead to more efficient and sustainable industrial production. acs.orgnih.gov

Exploration of Unprecedented Reactivity Patterns and Selectivity Control

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr), where either the chlorine atom or the nitro group can act as a leaving group. researchgate.net Future research will delve deeper into controlling the selectivity of these reactions to access novel derivatives.

A key area of exploration is the selective substitution of the nitro group . While the chlorine atom is a conventional leaving group, the nitro group's ability to be displaced by nucleophiles, particularly sulfur nucleophiles, opens up avenues for unique functionalization. nih.govresearchgate.net Studies on related 3-nitropyridines have shown that the regioselectivity of this substitution can be influenced by the nature of the nucleophile and the substituents on the pyridine ring. nih.gov Future work will likely focus on elucidating the factors that govern this selectivity for this compound, enabling the synthesis of a wider range of thioether and other derivatives with potential biological activity.

The concept of reversible inhibition to control catalytic selectivity offers another exciting frontier. researchgate.net While not yet applied to this specific compound, the strategy of using a temporary "poison" to block a particular reaction pathway while allowing another to proceed could be adapted to control the outcome of reactions involving this compound. researchgate.net For instance, a catalyst could be developed to selectively facilitate substitution at the chlorine position, while a reversible inhibitor could be used to temporarily block this site and promote reaction at the nitro group.

Furthermore, the development of multifunctional reagents designed for site-selective functionalization of pyridines presents a powerful tool. organic-chemistry.org These reagents can deliver a specific functional group to a particular position on the pyridine ring with high precision, even in the presence of other reactive sites. organic-chemistry.org Designing such reagents for the selective amination or alkylation of this compound, for example, could streamline the synthesis of complex pharmaceutical intermediates. organic-chemistry.org

Advanced Mechanistic Studies of Complex Transformations and Catalysis

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing processes and designing new ones. Future research will employ a combination of experimental and computational techniques to unravel the intricacies of these reactions.

Advanced mechanistic studies will focus on the nucleophilic aromatic substitution (SNAr) pathways . This includes investigating the formation and stability of Meisenheimer-type adducts, which are key intermediates in these reactions. nih.govacs.org Computational studies will play a vital role in modeling the transition states and reaction energy profiles, providing insights into the factors that control regioselectivity. rsc.org There is also growing interest in exploring the possibility of concerted SNAr (cSNAr) mechanisms, which could offer new strategies for controlling reactivity. researchgate.net

The mechanisms of catalytic processes for the synthesis and derivatization of this compound will also be a major focus. Understanding how catalysts interact with the substrate and influence the reaction pathway is essential for developing more efficient and selective catalysts. For example, in the context of sustainable synthesis from biomass, detailed mechanistic studies of the zeolite-catalyzed conversion of glycerol and ammonia to pyridines are needed to optimize catalyst design for improved yields and selectivity. rsc.org

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from batch to continuous manufacturing is a significant trend in the chemical industry, driven by the desire for improved safety, efficiency, and consistency. The integration of this compound synthesis and derivatization into flow chemistry platforms is a key future direction.

Continuous flow reactors offer several advantages for reactions involving hazardous reagents or unstable intermediates, such as those often encountered in nitration reactions. nih.gov The small reaction volumes and excellent heat and mass transfer in flow systems can mitigate safety concerns associated with the handling of nitrating agents. nih.gov Furthermore, flow chemistry allows for precise control over reaction parameters, leading to higher reproducibility and yields. nih.gov The development of a continuous flow process for the nitration of a 2-chloro-3-methylpyridine (B94477) precursor would represent a significant step towards a safer and more efficient industrial production of this compound.

Automated synthesis platforms will also play an increasingly important role in the exploration of the chemical space around this compound. These systems can rapidly perform a large number of reactions, enabling high-throughput screening of reaction conditions and the synthesis of extensive compound libraries for drug discovery and other applications. The integration of automated synthesis with analytical techniques and data analysis will accelerate the discovery of new derivatives with desired properties.

Predictive Modeling for Structure-Reactivity Relationships and Drug Design

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For this compound, predictive modeling will be instrumental in guiding synthetic efforts and in the rational design of new molecules.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models will be developed to correlate the structural features of this compound derivatives with their biological activity and physicochemical properties. These models can help in predicting the efficacy and potential toxicity of new compounds before they are synthesized, thus saving time and resources. For instance, QSAR models could be used to predict the anticancer or antiviral activity of a library of virtual derivatives, allowing researchers to prioritize the most promising candidates for synthesis.

Computational studies will also be employed to predict the reactivity and selectivity of this compound in various reactions. By calculating properties such as electron density and electrostatic potential, researchers can gain insights into which positions on the pyridine ring are most susceptible to electrophilic or nucleophilic attack. This information can be used to design more selective and efficient synthetic routes.

Expanding the Scope of Derivatization and Multifunctional Applications

The unique chemical properties of this compound make it a versatile scaffold for the development of novel molecules with a wide range of applications. Future research will focus on expanding its derivatization and exploring new functional roles.

The synthesis of novel bioactive molecules will remain a primary focus. The nitropyridine moiety is a key pharmacophore in a number of existing drugs, and the derivatization of this compound offers a rich source of new drug candidates. nih.gov Research will likely target the development of new anticancer, antibacterial, and antiprotozoal agents by introducing diverse functional groups at the 2- and 4-positions. nih.gov

Beyond its role in medicine, this compound derivatives have the potential to be used as multifunctional materials . For example, the introduction of fluorophores could lead to the development of novel fluorescent probes for biological imaging or sensing applications. nih.gov The ability to tune the electronic properties of the pyridine ring through derivatization also opens up possibilities for its use in the development of new organic electronic materials.

Green Chemistry Initiatives in Scalable Industrial Production

The principles of green chemistry will be paramount in the future industrial-scale production of this compound. The focus will be on minimizing the environmental impact of the manufacturing process while maintaining economic viability.

A key initiative will be the development of catalytic processes that utilize environmentally benign reagents and solvents . This includes the use of solid acid catalysts to replace corrosive liquid acids in nitration reactions and the adoption of greener solvents such as deep eutectic solvents. mdpi.com The use of reusable catalysts , such as activated fly ash, which can be easily separated from the reaction mixture and used in multiple cycles, will also be a priority. bhu.ac.in

The table below summarizes the key future research directions and their potential impact:

| Future Direction | Potential Impact |

| Sustainable Synthetic Routes | Reduced environmental footprint, lower production costs, increased safety. |

| Novel Reactivity and Selectivity | Access to a wider range of novel derivatives with unique properties. |

| Advanced Mechanistic Studies | More efficient and selective synthetic methods, rational catalyst design. |

| Flow Chemistry and Automation | Safer, more consistent, and more efficient industrial production. |

| Predictive Modeling | Accelerated discovery of new molecules with desired properties, reduced R&D costs. |

| Expanded Derivatization | Development of new drugs, functional materials, and other valuable products. |

| Green Industrial Production | A more sustainable and environmentally friendly chemical industry. |

Investigations into Coordination Chemistry and Metal Complexes of this compound Fall Outside Current Research Scope

A thorough review of available scientific literature reveals a notable gap in the exploration of the coordination chemistry of this compound. At present, there are no published research findings, structural data, or spectroscopic analyses detailing the formation of metal complexes with this specific pyridine derivative.

The field of coordination chemistry extensively investigates how ligands, which are ions or molecules that donate electrons, bind to a central metal atom or ion to form a coordination complex. The electronic and steric properties of a ligand, such as this compound, are expected to influence its coordination behavior. The presence of a nitrogen atom in the pyridine ring, along with potential coordination sites involving the nitro group's oxygen atoms, theoretically allows for various binding modes.

However, a comprehensive search for the synthesis, structural characterization, or spectroscopic studies of metal complexes involving this compound has yielded no specific results. Research on related isomers, such as 2-chloro-4-methyl-3-nitropyridine (B135334), and other substituted pyridines has been documented, but this information cannot be directly extrapolated to the title compound due to the significant impact of substituent positioning on the electronic and steric environment of the potential donor atoms.

Consequently, detailed research findings and data tables concerning the metal complexes of this compound cannot be provided. The exploration of its coordination chemistry and the synthesis and characterization of its metal complexes represent an untapped area for future research endeavors. Such studies would be essential to understand the fundamental coordination behavior of this molecule and to unlock its potential applications in areas such as catalysis, materials science, and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-3-methyl-4-nitropyridine, and how are reaction mechanisms validated?

- Methodology : The synthesis can be optimized using nitration and chlorination steps. For example, nitration of methyl-substituted pyridine derivatives with mixed acid (H₂SO₄/HNO₃), followed by chlorination using PCl₅/POCl₃, yields nitro-chloro derivatives. Reaction mechanisms are validated via orthogonal experimental designs (e.g., single-factor and Taguchi methods) to assess variables like temperature, stoichiometry, and catalyst loading. Intermediate and final products are characterized using melting points, IR, NMR, and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are computational methods employed?

- Methodology : FTIR and FT-Raman spectroscopy are critical for vibrational analysis. Computational validation using density functional theory (DFT) with hybrid functionals (e.g., B3LYP or B3PW91) and basis sets (6-311++G** or cc-pVTZ) allows comparison of experimental vs. theoretical vibrational frequencies. Discrepancies >5% may indicate conformational variability or solvent effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use self-contained breathing apparatus (SCBA), impervious gloves, and full protective gear to avoid inhalation or dermal exposure. In case of spills, employ absorbent materials and avoid aqueous rinses to prevent toxic gas release. Thermal decomposition studies suggest the compound may release irritants like NOₓ or Cl₂ under high heat .

Advanced Research Questions

Q. How can conformational stability of this compound be analyzed using quantum chemical calculations?

- Methodology : Perform potential energy surface (PES) scans via DFT to identify low-energy conformers. Compare torsional angles and steric interactions (e.g., Cl···NO₂ clashes) using Gaussian or ORCA software. Solvent effects are modeled via polarizable continuum models (PCM), while dispersion corrections (e.g., D3BJ) account for weak intermolecular forces .

Q. What methodologies resolve contradictions in reported spectral data or synthetic yields for this compound?

- Methodology : Apply iterative data triangulation:

- Spectral Discrepancies : Cross-validate IR/Raman peaks with computed spectra and adjust for anharmonicity or scaling factors.

- Yield Variability : Use design of experiments (DoE) to isolate critical parameters (e.g., nitration time, acid concentration). Conflicting results may arise from impurities (e.g., unreacted starting material), detectable via HPLC or GC-MS .

Q. How do intermolecular interactions in the crystal structure influence physicochemical properties?

- Methodology : Single-crystal X-ray diffraction (Bruker SMART APEX CCD) reveals packing motifs. For example, C–H···π and N–O···π interactions stabilize layered structures, affecting solubility and melting points. Refinement parameters (R-factor <0.05) ensure accuracy. Hirshfeld surface analysis quantifies interaction contributions (e.g., Cl···O contacts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.